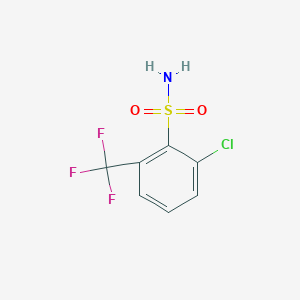

2-Chloro-6-(trifluoromethyl)benzene-1-sulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-6-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO2S/c8-5-3-1-2-4(7(9,10)11)6(5)15(12,13)14/h1-3H,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWTCGTRWYQNYPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)S(=O)(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301249705 | |

| Record name | 2-Chloro-6-(trifluoromethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301249705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874814-71-8 | |

| Record name | 2-Chloro-6-(trifluoromethyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874814-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-(trifluoromethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301249705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 2-Chloro-6-(trifluoromethyl)benzene-1-sulfonamide

The following technical guide details the chemical identity, synthesis, and application profile of 2-Chloro-6-(trifluoromethyl)benzene-1-sulfonamide . This document is structured for researchers requiring high-fidelity data for synthetic planning and regulatory verification.

Part 1: Chemical Identity & CAS Verification

The precise identification of halogenated sulfonamides is critical due to the prevalence of positional isomers (e.g., 2,6- vs. 2,5-substitution patterns). The data below validates the specific 2-chloro-6-(trifluoromethyl) isomer.

Core Identifiers

| Parameter | Technical Specification |

| Chemical Name | This compound |

| CAS Registry Number | 874814-71-8 |

| Molecular Formula | C₇H₅ClF₃NO₂S |

| Molecular Weight | 259.63 g/mol |

| IUPAC Name | 2-chloro-6-(trifluoromethyl)benzenesulfonamide |

| SMILES | NS(=O)(=O)C1=C(C(F)(F)F)C=CC=C1Cl |

| Key Precursor CAS | 874814-70-7 (Sulfonyl Chloride) |

Structural Significance

This compound features a "privileged scaffold" architecture. The ortho-chloro and ortho-trifluoromethyl groups create a sterically crowded, electron-deficient sulfonamide.[1] This unique electronic profile increases the acidity of the sulfonamide -NH₂, enhancing its potency in hydrogen-bonding interactions within enzyme active sites (e.g., Carbonic Anhydrase or herbicide targets).

Part 2: Synthetic Pathways & Protocols

The synthesis of this compound is typically achieved via a Meerwein Sulfonation strategy, starting from the corresponding aniline. This pathway avoids the harsh conditions of direct chlorosulfonation, which is often chemically incompatible with the trifluoromethyl group's sensitivity to electrophilic attack.

Reaction Mechanism Visualization

The following diagram illustrates the stepwise conversion from the aniline precursor to the final sulfonamide.

Figure 1: Synthetic route via Meerwein chlorosulfonation and subsequent ammonolysis.

Detailed Experimental Protocol

Step 1: Diazotization & Chlorosulfonation

-

Reagents: 2-Chloro-6-(trifluoromethyl)aniline, Sodium Nitrite (

), Hydrochloric Acid ( -

Procedure:

-

Dissolve the aniline in concentrated

and cool to 0°C. -

Add aqueous

dropwise, maintaining temperature <5°C to form the diazonium salt.[1] -

In a separate vessel, saturate glacial acetic acid with

gas and add catalytic -

Slowly transfer the diazonium solution into the

mixture. The copper catalyzes the decomposition of the diazonium species, capturing the sulfonyl group.[1] -

Outcome: Formation of 2-Chloro-6-(trifluoromethyl)benzenesulfonyl chloride (CAS 874814-70-7) .[1] Isolate via extraction with dichloromethane.[1]

-

Step 2: Ammonolysis (Sulfonamide Formation) [1]

-

Reagents: Crude Sulfonyl Chloride, Aqueous Ammonia (28-30%) or Anhydrous

in THF.[1] -

Procedure:

-

Dissolve the sulfonyl chloride in THF or dioxane.[1]

-

Cool to 0°C to prevent hydrolysis.

-

Add excess aqueous ammonia or bubble ammonia gas.[1] The reaction is exothermic.[1]

-

Stir at room temperature for 2 hours.

-

Workup: Acidify to pH 4-5 with dilute HCl to precipitate the sulfonamide. Filter, wash with cold water, and recrystallize from ethanol/water.[1]

-

Part 3: Applications in Drug & Agrochemical Development[4]

Medicinal Chemistry (Pharmacophore)

The 2,6-disubstitution pattern locks the sulfonamide orientation, making it a valuable "warhead" for:

-

Carbonic Anhydrase Inhibitors (CAIs): The electron-withdrawing

and -

Anticancer Agents: Sulfonamides bearing this motif are investigated as inhibitors of Bcl-2 family proteins due to their ability to mimic hydrophobic interactions.[1]

Agrochemical Intermediates

This compound is a structural analog to key intermediates used in Triazolopyrimidine herbicides (e.g., Penoxsulam derivatives).[1]

-

Mechanism: It serves as the coupling partner for heterocyclic amines.[1] The sulfonamide bridge is critical for inhibiting the acetolactate synthase (ALS) enzyme in weeds.[1]

-

Stability: The trifluoromethyl group prevents metabolic degradation of the benzene ring in soil, prolonging herbicide activity.[1]

Part 4: Safety & Handling (MSDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Description |

| Skin Irritation | H315 | Causes skin irritation.[1] |

| Eye Irritation | H319 | Causes serious eye irritation.[1] |

| STOT-SE | H335 | May cause respiratory irritation.[1] |

Handling Protocol:

-

PPE: Nitrile gloves and safety goggles are mandatory.[1] The precursor (sulfonyl chloride) is lachrymatory and corrosive; handle only in a fume hood.

-

Storage: Store in a cool, dry place. Sulfonamides are generally stable, but the precursor chloride is moisture-sensitive.[1]

References

-

Navimro Chemical Catalog. Product Entry: this compound (CAS 874814-71-8).[1] Retrieved from

-

PubChem Compound Summary. 2-Chloro-6-(trifluoromethyl)benzenesulfonyl chloride (CAS 874814-70-7). Retrieved from

-

Sigma-Aldrich (Merck). 2-(Trifluoromethyl)benzenesulfonamide derivatives and synthesis.[1] Retrieved from

-

Google Patents. Preparation method of 2-substituted 6-(trifluoromethyl)benzenesulfonyl chloride.[1] Patent CN104341326A.[1] Retrieved from

Sources

Safety Data Sheet (SDS) for 2-Chloro-6-(trifluoromethyl)benzene-1-sulfonamide

Technical Safety & Handling Guide: 2-Chloro-6-(trifluoromethyl)benzene-1-sulfonamide

Preface: The Scientist’s Perspective

This document is not a standard regulatory compliance sheet. It is an operational risk assessment and technical handling guide designed for research scientists. As this compound is a specialized intermediate often synthesized in situ or procured as a research-grade chemical, specific toxicological datasets are frequently extrapolated from structural analogs. This guide bridges those gaps using Structure-Activity Relationship (SAR) logic and authoritative chemical safety principles.

Part 1: Chemical Identity & Molecular Logic

Compound: this compound

CAS Number: Research Grade / Not Listed (Analogous Precursor: Sulfonyl Chloride, CAS 874814-70-7)

Molecular Formula:

Structural Logic & Reactivity Profile

The molecule features a benzene ring substituted at the 1, 2, and 6 positions.

-

Sulfonamide Group (

): Located at C1. This moiety is the primary driver of biological activity (often carbonic anhydrase inhibition) but also the source of potential skin sensitization (sulfa allergy cross-reactivity). -

Chloro (

) & Trifluoromethyl (

| Property | Value (Predicted/Analogous) | Causality/Implication |

| Physical State | White to Off-White Solid | High melting point due to sulfonamide H-bonding network. |

| Melting Point | 145–155 °C (Est.) | Typical for ortho-substituted benzenesulfonamides. |

| Solubility | DMSO, Methanol, Ethyl Acetate | Poor water solubility due to lipophilic halogenation. |

| pKa | ~9.5–10.5 | The electron-withdrawing |

Part 2: Hazard Identification (The "Why")

While no specific GHS dossier exists for this exact isomer, the Functional Group Hazard Assessment dictates the following classification based on the parent sulfonyl chloride and analogous sulfonamides (e.g., CAS 1869-24-5).

Core Hazards

-

Skin & Eye Irritation (H315, H319): The sulfonamide protons are weakly acidic; contact with mucous membranes can cause irritation. The lipophilic nature allows it to penetrate the stratum corneum.

-

Specific Target Organ Toxicity - SE (H335): Inhalation of dust causes respiratory tract irritation.

-

Sensitization (H317 Potential): Critical Note: Sulfonamides are known haptens. They can covalently bind to serum proteins (via metabolic activation), triggering immune responses. Treat as a potential sensitizer.

Risk Management Workflow

Figure 1: Toxicological logic flow deriving risk profile from chemical structure.

Part 3: Operational Safety & Engineering Controls

"The protocol is the safety net." Do not rely solely on PPE. The primary barrier must be engineering controls.

Engineering Controls

-

Primary: All handling of the solid (weighing, transfer) must occur inside a Chemical Fume Hood or a Powder Containment Enclosure .

-

Air Velocity: Maintain face velocity > 0.5 m/s.

-

Static Control: Use anti-static weighing boats. The fluorinated nature of the compound can generate significant static charge, leading to powder dispersal.

Personal Protective Equipment (PPE)

-

Gloves: Nitrile (0.11 mm minimum) is sufficient for the solid.

-

Caveat: If dissolved in DCM or THF , upgrade to Silver Shield (Laminate) or PVA gloves, as the solvent will carry the sulfonamide through nitrile.

-

-

Respiratory: If work outside a hood is unavoidable (not recommended), use a P95/P100 particulate respirator .

Experimental Workflow: Safe Solubilization

Dissolving this compound often requires heat or sonication due to the crystal lattice energy.

Figure 2: Step-by-step operational workflow for safe handling and dissolution.

Part 4: Emergency Response Protocols

Principle: Rapid dilution and decontamination. The lipophilicity of the compound means it will not wash off easily with water alone; soap/surfactant is required.

| Scenario | Immediate Action | Technical Rationale |

| Eye Contact | Rinse for 15 mins. Lift eyelids. | Mechanical removal of particulates is priority. |

| Skin Contact | Soap and Water immediately.[1][2] | Water alone is ineffective due to the |

| Inhalation | Move to fresh air.[1][3][4] Support breathing.[1][2][3][4] | Particulates may cause bronchospasm in sensitized individuals. |

| Spill (Solid) | Wet wipe method. Do not dry sweep. | Dry sweeping generates dust aerosols (inhalation hazard). |

Part 5: Synthesis & Stability Context

For researchers synthesizing this compound de novo:

-

Precursor: 2-Chloro-6-(trifluoromethyl)benzenesulfonyl chloride (CAS 874814-70-7).[5]

-

Reaction Hazard: The reaction of the sulfonyl chloride with ammonia is exothermic and generates HCl gas (or ammonium chloride aerosol).

-

Stability:

-

Stable under standard laboratory conditions.

-

Incompatible: Strong oxidizing agents (potential for

release) and strong bases (deprotonation of the sulfonamide nitrogen).

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for 2-(Trifluoromethyl)benzenesulfonamide (Analog). Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: Benzenesulfonamide derivatives hazard classification. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for Sulfonamide Coupling with 2,6-Disubstituted Aryls

Introduction: Navigating the Challenges of Sterically Hindered Sulfonamide Synthesis

The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1] Its prevalence stems from its ability to act as a bioisostere for carboxylic acids, coupled with its capacity to enhance water solubility and modulate metabolic stability.[2][3] The synthesis of N-aryl sulfonamides is a critical transformation in drug discovery and development. While numerous methods exist for the formation of C-N bonds, the coupling of sulfonamides with sterically hindered aryl partners, particularly those bearing substituents at the 2 and 6 positions, presents a significant synthetic hurdle.

The steric bulk adjacent to the reaction center on the aryl partner impedes the approach of the sulfonamide nucleophile and can hinder the crucial oxidative addition and reductive elimination steps in catalytic cycles. This often leads to low reaction yields, the need for harsh reaction conditions, and limited substrate scope. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively navigate the complexities of sulfonamide coupling with 2,6-disubstituted aryls, with a focus on robust and reproducible protocols.

Strategic Approaches to Overcoming Steric Hindrance

The successful coupling of sulfonamides with 2,6-disubstituted aryls hinges on the careful selection of the catalytic system and reaction conditions. Both palladium- and copper-catalyzed methods have been employed, with the former, particularly the Buchwald-Hartwig amination, being a prominent strategy.

Palladium-Catalyzed Cross-Coupling: The Power of Bulky, Electron-Rich Ligands

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines and their derivatives.[4][5] For sterically demanding substrates, the choice of phosphine ligand is paramount. Ligands that are both bulky and electron-rich are essential to promote the challenging oxidative addition and reductive elimination steps of the catalytic cycle.

Key Considerations for Palladium-Catalyzed Coupling:

-

Ligand Selection: Biaryl phosphine ligands such as t-BuXPhos and XPhos have demonstrated efficacy in promoting couplings with sterically hindered substrates.[5][6][7] The steric bulk of these ligands facilitates the formation of a monoligated palladium(0) species, which is highly active in oxidative addition. Their electron-donating nature also promotes the final reductive elimination step.

-

Palladium Precatalyst: The use of well-defined palladium precatalysts can lead to more reproducible results by ensuring the efficient generation of the active catalytic species.

-

Base and Solvent Combination: The choice of base and solvent is critical and often interdependent. A strong, non-nucleophilic base is typically required. The combination of K₃PO₄ in tert-amyl alcohol has been identified as an effective system for sulfonamidation reactions.[7] The solvent's ability to dissolve the base can significantly impact reaction rates and yields.[6]

-

Leaving Group: While aryl halides (chlorides, bromides) are common coupling partners, aryl nonafluorobutanesulfonates (nonaflates) can also be utilized, though their reactivity with 2,6-disubstituted systems can be limited.[7][8]

Catalytic Cycle for Buchwald-Hartwig Amination:

The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. research.rug.nl [research.rug.nl]

- 6. Palladium-Catalyzed C-N Cross Coupling of Sulfinamides and Aryl Halides [organic-chemistry.org]

- 7. A general method for palladium-catalyzed reactions of primary sulfonamides with aryl nonaflates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]

The Challenge of Steric Hindrance and Electron Deficiency: A Guide to Buchwald-Hartwig Coupling with 2-Chloro-6-(trifluoromethyl)benzene-1-sulfonamide

In the landscape of modern synthetic organic chemistry, the formation of carbon-nitrogen (C-N) bonds remains a cornerstone of drug discovery and materials science. The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for this purpose, offering a significant advantage over classical methods that often require harsh conditions and exhibit limited substrate scope.[1] This guide provides a detailed exploration of the application of Buchwald-Hartwig coupling to a particularly challenging substrate: 2-Chloro-6-(trifluoromethyl)benzene-1-sulfonamide. This molecule presents a confluence of steric and electronic hurdles that necessitate a carefully considered and optimized approach.

The inherent difficulty in the C-N coupling of this compound arises from two key features of its structure. Firstly, the presence of a chlorine atom and a trifluoromethyl group in the ortho positions to the sulfonamide creates significant steric hindrance around the reaction center. Secondly, the potent electron-withdrawing nature of both the trifluoromethyl and sulfonamide groups deactivates the aryl chloride, making the crucial oxidative addition step of the catalytic cycle more challenging.[2]

This document will dissect the critical parameters for achieving successful Buchwald-Hartwig amination with this substrate, offering experimentally grounded protocols and a rationale for the selection of catalysts, ligands, bases, and solvents.

Understanding the Catalytic Cycle: A Visual Approach

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst. A simplified representation of this cycle is crucial for understanding the role of each reaction component.

Caption: General workflow for the Buchwald-Hartwig amination.

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2-1.5 equiv)

-

Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)

-

Sodium tert-butoxide (1.5-2.0 equiv)

-

Anhydrous toluene or 1,4-dioxane

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium precatalyst, and sodium tert-butoxide.

-

Seal the vial with a septum and purge with an inert gas for 10-15 minutes.

-

Add this compound and the amine coupling partner to the vial.

-

Add the anhydrous solvent via syringe.

-

Place the reaction vial in a preheated oil bath or heating block at the desired temperature (a good starting point is 100 °C).

-

Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Further Optimization

| Issue | Potential Cause | Suggested Solution |

| Low or no conversion | Inefficient oxidative addition. | Increase reaction temperature. Screen other bulky, electron-rich ligands (e.g., SPhos, RuPhos). Ensure strictly anhydrous conditions. |

| Catalyst deactivation. | Use a pre-formed catalyst to ensure consistent activation. Degas the solvent thoroughly. | |

| Formation of side products (e.g., hydrodehalogenation) | Reductive elimination is slow relative to side reactions. | A more sterically hindered ligand may accelerate reductive elimination. Lowering the reaction temperature slightly may also help. |

| Decomposition of starting material or product | Base is too strong or temperature is too high. | Switch to a milder base (e.g., K₃PO₄). Attempt the reaction at a lower temperature for a longer duration. |

Conclusion

The Buchwald-Hartwig amination of this compound is a challenging yet achievable transformation. A successful outcome hinges on the rational selection of a catalyst system capable of overcoming the dual challenges of steric hindrance and electronic deactivation. The use of modern, bulky, and electron-rich biarylphosphine ligands, such as XPhos, in combination with a strong, non-nucleophilic base and an anhydrous, aprotic solvent, provides a robust starting point for the synthesis of a wide range of N-aryl sulfonamides. Careful optimization and monitoring are key to maximizing yields and minimizing side-product formation in this demanding coupling reaction.

References

-

Buchwald–Hartwig amination - Wikipedia. Available at: [Link].

-

An Efficient and General Method for the Heck and Buchwald–Hartwig Coupling Reactions of Aryl Chlorides | Organic Letters - ACS Publications. Available at: [Link].

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in 2-Chloro-6-(trifluoromethyl)benzene-1-sulfonamide reactions

Topic: Overcoming Steric Hindrance & Reactivity Barriers Ticket ID: #T-CF3-SO2NH2-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary: The "Fortress" Effect

You are working with 2-Chloro-6-(trifluoromethyl)benzene-1-sulfonamide . This molecule presents a classic "fortress" architecture.[1] The sulfonamide nitrogen is flanked by two bulky, electron-withdrawing groups (EWGs): a Chlorine atom at the ortho position and a Trifluoromethyl group at the other ortho position (C6).

The Dual Challenge:

-

Steric Shielding: The sheer physical bulk of the -Cl and -CF3 groups creates a narrow "cone of approach" for electrophiles, severely retarding

and carbonyl addition rates. -

Electronic Deactivation: While these groups increase the acidity of the N-H protons (lowering pKa), they also disperse the charge of the resulting anion, making it a "harder," less nucleophilic species.[3]

This guide provides field-proven protocols to breach this fortress, focusing on N-functionalization, metal-catalyzed couplings, and managing the competing

Module 1: N-Functionalization (Sulfonylurea & Amide Synthesis)

User Issue: "I am trying to couple this sulfonamide with an isocyanate/carbamate to make a sulfonylurea, but yields are <20% or the reaction stalls."

Diagnosis

Standard conditions (e.g., TEA/DCM) fail because the steric bulk prevents the formation of the tetrahedral intermediate, and the delocalized anion is too stable to attack weak electrophiles efficiently.

Troubleshooting Protocol

Q1: Which base system should I use to overcome the kinetic barrier? A: Switch from tertiary amines to amidine bases or inorganic carbonates in polar aprotic solvents .

-

The Fix: Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Cs₂CO₃ .[1][2]

-

Why: The Cesium cation (

) is large and forms a loose ion pair with the sulfonamide anion, exposing the nitrogen ("naked anion effect") and increasing its nucleophilicity despite the steric crowding. DBU is strong enough to fully deprotonate the sulfonamide (estimated pKa ~7-8) and compact enough to not add further steric drag.[1]

Q2: My reaction with isocyanates is still sluggish. How can I accelerate it? A: If the isocyanate is also hindered, the reaction will not proceed thermally. You must switch to a Phenyl Carbamate intermediate route.[1]

-

Protocol:

-

Do not react the sulfonamide with an isocyanate directly.[1]

-

React the amine partner with Diphenyl Carbonate or Phenyl Chloroformate first to form a phenyl carbamate.

-

React the 2-Chloro-6-(trifluoromethyl)benzenesulfonamide with this phenyl carbamate in DMSO or Acetonitrile using DBU (1.2 equiv).[1]

-

Mechanism: The phenoxide is a better leaving group than the amine, driving the equilibrium forward.

-

Q3: Are there specific solvent requirements? A: Yes. Avoid ethers (THF) or non-polar solvents.[1][3]

-

Reasoning: You need a high dielectric constant to stabilize the transition state and separate the ion pairs. Patents for similar herbicides (e.g., Penoxsulam intermediates) explicitly favor Acetonitrile/DMSO mixtures to reduce reaction times from 12 hours to <1 hour.[3]

Module 2: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)[1]

User Issue: "Standard Pd/BINAP conditions yield no product when coupling this sulfonamide with aryl halides."

Diagnosis

The 2,6-disubstitution pattern prevents the sulfonamide from coordinating effectively to the Palladium center, or the reductive elimination step is energetically unfavorable due to steric clash.

Troubleshooting Protocol

Q1: What is the "Gold Standard" catalyst system for this specific steric profile? A: You must use Dialkylbiarylphosphine ligands designed for "difficult" nitrogen nucleophiles.

-

Recommendation: tBuXPhos or BrettPhos with a precatalyst like Pd(OAc)₂ or Pd-G4 precatalysts .[1]

-

The System:

-

Why: tBuXPhos is bulky enough to enforce a mono-ligated Pd(0) species (highly active) but electron-rich enough to facilitate oxidative addition.[1] It creates a pocket that accommodates the sulfonamide.

Q2: I see dehalogenation of my aryl halide instead of coupling. Why?

A: This is a symptom of slow reductive elimination . The Pd center sits waiting for the bulky sulfonamide to enter, and instead, it undergoes

-

Fix: Increase the concentration of the sulfonamide (1.2 - 1.5 equiv) and ensure strictly anhydrous conditions. Switch to BrettPhos , which is specifically optimized to speed up the reductive elimination step in hindered amides.

Module 3: The "Hidden" Trap - Nucleophilic Aromatic Substitution ( )[1]

User Issue: "I see a side product where my Chlorine atom is missing/replaced."

Diagnosis

The C2-Chlorine is highly activated.[1] The sulfonyl group at C1 and the trifluoromethyl group at C6 are both strong electron-withdrawing groups (EWGs). This makes the C2 position a "hotspot" for nucleophilic attack, especially by alkoxides or thiols.[3]

Reactivity Map

Figure 1: Reactivity divergence. Path A requires overcoming steric hindrance.[1] Path B is electronically favored and must be suppressed if N-functionalization is the goal.[1]

Troubleshooting Protocol

Q1: How do I prevent the displacement of the Chlorine? A: Avoid "hard" nucleophiles like methoxide or ethoxide if you are using them as bases.

-

Rule: Never use NaOMe or NaOEt as a base for N-alkylation if you want to keep the Chlorine.[1]

-

Alternative: Use NaH (Sodium Hydride) or KOtBu (Potassium tert-butoxide).[1][2] While t-Butoxide is an alkoxide, it is too bulky to attack the C2 position effectively (steric protection matches steric hindrance).[3]

Q2: Actually, I WANT to replace the Chlorine (e.g., for Penoxsulam synthesis). How do I drive this? A: This is the standard industrial route for Penoxsulam-type herbicides.[1]

-

Protocol: Use the alcohol (e.g., 2,2-difluoroethanol) as the solvent or co-solvent with NaOH or KOH .[2][3]

-

Conditions: Heat to 50-60°C. The reaction is usually fast because the sulfonamide group activates the ring.

-

Note: If you run this before N-functionalization, the new alkoxy group will be electron-donating (by resonance), which will decrease the acidity of the sulfonamide NH2, making subsequent N-functionalization slightly harder (higher pKa).[2][3]

Summary of Experimental Conditions

| Reaction Type | Recommended Base | Recommended Solvent | Catalyst/Additive | Critical Parameter |

| Sulfonylurea Synthesis | DBU (1.2 eq) | DMSO or Acetonitrile | None | Temperature: Keep <40°C to avoid side reactions.[1] |

| N-Alkylation | DMF or NMP | 18-Crown-6 (optional) | Concentration: High conc.[1] helps overcome slow kinetics.[1] | |

| Buchwald Coupling | t-Amyl Alcohol | tBuXPhos Pd G3 | Water: Must be <50 ppm.[1] | |

| NaOH / KOH | Alcohol (Nucleophile) | None | Leaving Group: Cl is good, but F (if available) is faster.[2][3] |

References

-

Synthesis of Sulfonylureas via Sulfonamides

-

Buchwald-Hartwig Coupling of Hindered Sulfonamides

-

pKa and Reactivity of Sulfonamides

-

Nucleophilic Aromatic Substitution (SNAr)

Sources

- 1. Penoxsulam | C16H14F5N5O5S | CID 11784975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Electrophilic Reagents for the Direct Incorporation of Uncommon SCF2CF2H and SCF2CF3 Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Penoxsulam (Ref: XDE 638) [sitem.herts.ac.uk]

- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. d-nb.info [d-nb.info]

Technical Support Center: A Guide to Improving the Synthesis Yield of 2-Chloro-6-(trifluoromethyl)benzene-1-sulfonamide

Welcome to the technical support guide for the synthesis of 2-Chloro-6-(trifluoromethyl)benzene-1-sulfonamide. This document is designed for researchers, chemists, and drug development professionals seeking to optimize this synthesis, troubleshoot common issues, and improve overall yield and purity. We will delve into the causality behind experimental choices, providing a framework for robust and reproducible results.

The synthesis is typically approached as a two-step process:

-

Electrophilic Aromatic Substitution: Chlorosulfonation of 1-chloro-3-(trifluoromethyl)benzene to produce the key intermediate, 2-chloro-6-(trifluoromethyl)benzene-1-sulfonyl chloride.

-

Nucleophilic Substitution: Amination of the resulting sulfonyl chloride to yield the final primary sulfonamide product.

This guide is structured in a question-and-answer format to directly address the practical challenges you may encounter.

Overall Synthesis Workflow

Caption: High-level overview of the two-step synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route and its primary challenge?

The most direct route is the chlorosulfonation of 1-chloro-3-(trifluoromethyl)benzene followed by amination. The primary challenge in this route is controlling the regioselectivity of the chlorosulfonation step. The starting material has two directing groups: a chloro group (ortho-, para-directing) and a trifluoromethyl group (meta-directing). This leads to the formation of a mixture of isomers, primarily the 2-SO₂Cl, 4-SO₂Cl, and 6-SO₂Cl substituted products, which can complicate purification and reduce the yield of the desired 2-chloro-6-(trifluoromethyl)benzene-1-sulfonyl chloride intermediate.

Q2: What are the critical parameters for the chlorosulfonation step?

-

Temperature Control: This reaction is highly exothermic. Maintaining a low temperature (typically 0-5 °C) during the addition of the substrate to chlorosulfonic acid is crucial to minimize side reactions and prevent the formation of undesired byproducts, including sulfones. Some related preparations are even conducted at temperatures as low as -100 to -20 °C to improve selectivity[1].

-

Anhydrous Conditions: Chlorosulfonic acid reacts violently with water. All glassware must be oven-dried, and reagents should be anhydrous to prevent decomposition of the acid and ensure high conversion.

-

Stoichiometry: An excess of chlorosulfonic acid is typically used to ensure complete conversion of the starting material and to serve as the solvent for the reaction. A molar ratio of 4-5 equivalents of chlorosulfonic acid to 1 equivalent of the benzene derivative is common.

-

Quenching: The reaction must be quenched carefully by slowly pouring the reaction mixture onto crushed ice to decompose the excess chlorosulfonic acid and precipitate the sulfonyl chloride product.

Q3: What are the best practices for the amination of the sulfonyl chloride intermediate?

The classical synthesis of primary sulfonamides involves the reaction of sulfonyl chlorides with ammonia[2].

-

Reagent: Aqueous ammonium hydroxide is a common and effective source of ammonia.

-

Temperature: The reaction is often performed at low temperatures (0-10 °C) to control the exotherm and minimize hydrolysis of the sulfonyl chloride.

-

Excess Ammonia: Using a significant excess of ammonium hydroxide is critical. This ensures the sulfonyl chloride is fully consumed by ammonia rather than reacting with the product sulfonamide to form a secondary sulfonamide, or with water.

-

Addition Order: The sulfonyl chloride (dissolved in a water-miscible solvent like acetone or THF) should be added slowly to the cold, stirred ammonium hydroxide solution. This maintains a high concentration of ammonia relative to the sulfonyl chloride, favoring the desired reaction.

Q4: How can I monitor the progress of each reaction step?

-

Thin-Layer Chromatography (TLC): TLC is an effective tool. For the chlorosulfonation step, you can monitor the disappearance of the 1-chloro-3-(trifluoromethyl)benzene spot. For the amination step, monitor the disappearance of the sulfonyl chloride intermediate.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For the chlorosulfonation step, GC-MS can be used to analyze the quenched reaction mixture to determine the ratio of isomers formed.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is ideal for monitoring the amination step and assessing the purity of the final product.

Q5: What are the primary safety precautions for this synthesis?

-

Chlorosulfonic Acid: This reagent is extremely corrosive and reacts violently with water. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. Have a neutralizing agent like sodium bicarbonate readily available for spills[3].

-

Thionyl Chloride: If used as an alternative chlorinating agent, thionyl chloride is also highly corrosive and toxic. It should be handled with the same precautions as chlorosulfonic acid.

-

Pressure Build-up: Both the chlorosulfonation and the quenching steps can release HCl gas, which can cause pressure build-up in a closed system. Ensure the reaction setup is appropriately vented.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low Yield or No Product in the Chlorosulfonation Step

| Potential Cause | Explanation & Scientific Rationale | Recommended Solution |

| Reagent Decomposition | Chlorosulfonic acid was exposed to moisture, causing it to decompose into less reactive sulfuric acid and HCl. | Ensure all glassware is rigorously dried and use fresh, high-purity chlorosulfonic acid. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |

| Incomplete Reaction | Reaction time was too short, or the temperature was too low for the reaction to proceed to completion. | Increase the reaction time after the addition of the substrate. Allow the mixture to stir at low temperature for 2-4 hours. Monitor progress via TLC before quenching. |

| Poor Quenching/Isolation | The sulfonyl chloride product is susceptible to hydrolysis back to the sulfonic acid during the workup, especially if the aqueous phase becomes warm or is not sufficiently acidic. | Quench the reaction mixture by adding it very slowly to a large excess of vigorously stirred ice. Ensure the temperature of the quench mixture remains at or near 0 °C. Extract the product quickly into an organic solvent (e.g., dichloromethane or ethyl acetate) after quenching. |

| Isomer Formation | As discussed in the FAQs, a mixture of isomers is expected. The desired 2,6-disubstituted product may be a minor component depending on the precise reaction conditions. | Purify the crude sulfonyl chloride mixture using flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to isolate the desired isomer before proceeding to the amination step. |

Problem 2: Low Yield or Impure Product in the Amination Step

| Potential Cause | Explanation & Scientific Rationale | Recommended Solution |

| Hydrolysis of Sulfonyl Chloride | The sulfonyl chloride intermediate is moisture-sensitive and can hydrolyze to the corresponding sulfonic acid, which will not react with ammonia.[4] | Ensure the sulfonyl chloride intermediate is dry before use. Add the sulfonyl chloride solution to the ammonium hydroxide at a low temperature (0-5 °C) to minimize the rate of hydrolysis relative to amination. |

| Insufficient Ammonia | If the concentration of ammonia is too low, the rate of reaction will be slow, allowing side reactions like hydrolysis to dominate. | Use a concentrated solution of ammonium hydroxide (e.g., 28-30%) and use a large molar excess (at least 10-20 equivalents) relative to the sulfonyl chloride. |

| Formation of Byproducts | The newly formed sulfonamide can act as a nucleophile, reacting with another molecule of sulfonyl chloride to form a bis-sulfonamide byproduct. | Add the sulfonyl chloride slowly to the vigorously stirred ammonium hydroxide solution. This ensures that the sulfonyl chloride is always in the presence of a large excess of ammonia, making the reaction with ammonia kinetically favored over reaction with the product. |

| Product Solubility | The final sulfonamide product may have some solubility in the aqueous reaction mixture, leading to losses during filtration. | After the reaction is complete, acidify the mixture with concentrated HCl to a pH of ~2. This will protonate any remaining ammonia and ensure the sulfonamide is in its neutral, less water-soluble form. Cool the mixture thoroughly in an ice bath before filtering to maximize precipitation. |

Troubleshooting Decision Tree

Sources

- 1. CN104341326A - Preparation method for 2-substituted 6-(trifluoromethyl)benzenesulphonyl chloride - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Buy 2,6-Dichloro-3-(trifluoromethyl)benzenesulfonyl chloride | 1706458-88-9 [smolecule.com]

Technical Support: Overcoming Steric Hindrance in 2,6-Disubstituted Benzenesulfonyl Chlorides

Executive Summary: The "Steric Wall"

If you are reading this, your sulfonylation reaction likely failed. You observed starting material remaining after 24 hours, or you isolated the hydrolyzed sulfonic acid instead of your desired sulfonamide/ester.

The Problem: 2,6-disubstituted benzenesulfonyl chlorides (e.g., 2,6-dichloro, 2,4,6-trimethyl) possess a unique geometry that blocks the standard

The Solution: You cannot force this reaction with standard conditions (DCM/TEA/RT). You must switch from a kinetic approach (waiting for collisions) to a catalytic approach (modifying the electrophile).

Diagnostic Matrix: Identify Your Failure Mode

Before attempting a fix, confirm how the reaction is failing using this logic flow.

Figure 1: Diagnostic decision tree for troubleshooting sulfonylation failures.

The Mechanism: Why Standard Protocols Fail

To fix the chemistry, you must understand the geometry. Sulfonylation proceeds via a concerted substitution or a trigonal bipyramidal transition state.[2]

-

Standard Scenario: The nucleophile attacks the sulfur center at a

angle relative to the leaving group (chloride). -

2,6-Disubstituted Scenario: The ortho groups (Methyl, Chloro, Fluoro) physically occupy the space required for the nucleophile's approach.

The Catalytic "Trojan Horse" (DMAP)

We use 4-Dimethylaminopyridine (DMAP) not just as a base, but as a nucleophilic catalyst .

-

DMAP is small and highly nucleophilic; it penetrates the steric shield better than your bulky amine.

-

It displaces the chloride to form a Sulfonyl-Pyridinium intermediate.[3]

-

This intermediate is positively charged (more electrophilic) and pushes the leaving group further out, allowing your amine to attack.

Figure 2: The DMAP catalytic cycle bypasses the direct steric blockade.

Optimization Protocols

Do not use standard protocols. Select one of the following based on your substrate stability.

Protocol A: The "Catalytic Turbo" (Recommended)

Best for: Valuable amines, 2,4,6-triisopropylbenzenesulfonyl chloride, 2,6-dichlorobenzenesulfonyl chloride.

Reagents:

-

Solvent: Anhydrous Pyridine (acts as solvent and acid scavenger).

-

Catalyst: DMAP (0.1 - 0.2 equiv).

-

Temperature:

to

Step-by-Step:

-

Dissolve the amine (1.0 equiv) in anhydrous Pyridine (

). -

Add DMAP (0.2 equiv).

-

Add the 2,6-disubstituted sulfonyl chloride (1.2 - 1.5 equiv).

-

Note: Excess chloride is required because some will inevitably hydrolyze or react with pyridine to form colored impurities.

-

-

Heat to

and monitor by LCMS. -

Workup: Dilute with EtOAc, wash extensively with

CuSO

Protocol B: Microwave-Assisted (Forcing)

Best for: Extremely hindered amines coupled with hindered chlorides.

Reagents:

-

Solvent: Acetonitrile (ACN) or 1,2-Dichloroethane (DCE).

-

Base: DIPEA (3.0 equiv).

-

Catalyst: DMAP (0.5 equiv).

Step-by-Step:

-

Combine Amine (1.0 equiv), Sulfonyl Chloride (1.5 equiv), DIPEA (3.0 equiv), and DMAP (0.5 equiv) in a microwave vial.

-

Seal and irradiate at

- -

Warning: Watch pressure limits.[4] Sulfonyl chlorides can decompose to release SO

gas if overheated.

Comparative Data: Solvent & Base Effects[5][6]

The choice of solvent dramatically impacts the reaction rate for hindered substrates.

| Solvent | Dielectric Constant | Suitability for 2,6-Disubstituted | Notes |

| DCM | 8.9 | Poor | Too non-polar; poor solubility of intermediates. |

| THF | 7.5 | Moderate | Good solubility, but kinetics are often slow. |

| Acetonitrile | 37.5 | Good | High polarity stabilizes the transition state. |

| Pyridine | 12.4 | Excellent | Acts as solvent, base, and weak nucleophilic catalyst. |

Troubleshooting FAQs

Q: I see a major spot on TLC that is very polar. Is it my product? A: Likely no. That is the sulfonic acid (hydrolysis product).

-

Test: Is it soluble in aqueous bicarbonate? If yes, it's the acid.

-

Fix: Your system is wet. 2,6-disubstituted chlorides hydrolyze slower than normal chlorides, but if the amine reaction is even slower due to sterics, water wins. Dry your pyridine over KOH pellets or molecular sieves.

Q: Can I use Schotten-Baumann conditions (Water/DCM + NaOH)? A: Generally No for 2,6-disubstituted cases.

-

Reason: Schotten-Baumann relies on the amine reacting faster than the hydroxide hydrolyzes the chloride. With steric hindrance, the amine is too slow. The hydroxide (a smaller, harder nucleophile) will hydrolyze your starting material before the amide forms.

Q: My reaction turns black/dark brown. A: This is common with pyridine/sulfonyl chloride mixtures at high heat. It indicates the formation of complex pyridinium salts or polymerization.

-

Fix: If the product is present (check LCMS), ignore the color. Use a silica plug or activated charcoal during workup to remove the color.

Q: I've tried everything (DMAP, Heat, Microwave) and it won't react. A: Switch the leaving group.

-

Advanced: Convert the Sulfonyl Chloride to a Sulfonyl Fluoride (using KHF

). Sulfonyl fluorides are much more stable to hydrolysis and smaller sterically. They often react well under SuFEx (Sulfur-Fluoride Exchange) conditions using a silyl-amine activation.

References

-

BenchChem. Impact of Steric Hindrance on 2,4-Dichlorobenzenesulfonyl Chloride Reactivity. Technical Guide.[2][5][6] Link (Accessed 2026).

- Litvinenko, L. M., et al.Mechanism of Catalysis by 4-Dimethylaminopyridine in Acyl Transfer Reactions.

-

Organic Syntheses. Benzenesulfonyl Chloride.[4][6][7][8] Coll. Vol. 1, p. 84 (1941). Link

-

National Institutes of Health (PMC). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs.Link

-

RSC Advances. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides.Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 8. guidechem.com [guidechem.com]

Technical Support Center: Purification of 2-Chloro-6-(trifluoromethyl)benzene-1-sulfonamide

Welcome to the technical support center for the purification of 2-Chloro-6-(trifluoromethyl)benzene-1-sulfonamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges encountered during the purification of your crude product.

I. Understanding the Impurity Profile

Effective purification begins with understanding the potential impurities in your crude product. The most common synthetic route to this compound involves two key steps:

-

Chlorosulfonation: Reaction of 1-chloro-3-(trifluoromethyl)benzene with chlorosulfonic acid.

-

Amination: Reaction of the resulting 2-chloro-6-(trifluoromethyl)benzenesulfonyl chloride with an ammonia source.

Based on this synthesis, the following impurities are likely to be present in your crude product:

-

Unreacted Starting Materials: 1-chloro-3-(trifluoromethyl)benzene.

-

Regioisomers: 4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride and its corresponding sulfonamide.

-

Byproducts of Chlorosulfonation: Diphenyl sulfones formed from side reactions.

-

Byproducts of Amination: Di- and tri-substituted amine derivatives.

-

Hydrolysis Products: 2-Chloro-6-(trifluoromethyl)benzenesulfonic acid from the reaction of the sulfonyl chloride with water.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Recrystallization Issues

Question: My crude product "oils out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase. This is often due to a high concentration of impurities or the melting point of your compound being lower than the boiling point of the solvent.

-

Immediate Steps:

-

Re-heat the solution to dissolve the oil.

-

Add more of the hot solvent in small increments until the solution is clear again.

-

Allow the solution to cool much more slowly. You can do this by insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature.

-

-

If the problem persists, consider the following:

-

Solvent Choice: The solvent may be too nonpolar. Try a more polar solvent system. For many sulfonamides, a mixture of an alcohol and water (e.g., isopropanol/water or ethanol/water) is effective.

-

Pre-purification: If your crude product is highly impure, a preliminary purification by column chromatography may be necessary to remove the bulk of the impurities before attempting recrystallization.

-

Question: No crystals are forming, even after my solution has cooled to room temperature or below.

Answer: This is typically due to either using too much solvent or the solution being supersaturated without a nucleation point.

-

Troubleshooting Steps:

-

Induce Crystallization:

-

Scratch the inside of the flask just below the surface of the liquid with a clean glass rod. The microscopic scratches on the glass can provide a surface for crystal nucleation.

-

Add a "seed crystal" of pure this compound from a previous successful batch.

-

-

Reduce Solvent Volume: If induction methods fail, it is likely you have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

-

Consider an Anti-Solvent: If you have a highly soluble product, you can try adding an "anti-solvent" (a solvent in which your compound is insoluble but is miscible with your crystallization solvent) dropwise until the solution becomes turbid, then allow it to stand.

-

dot

Caption: Troubleshooting Recrystallization Issues.

Chromatography Issues

Question: I'm having difficulty separating my product from a closely-eluting impurity on a silica gel column.

Answer: This is a common challenge, especially with regioisomers which often have very similar polarities.

-

Optimization Strategies:

-

Solvent System:

-

Fine-tune the Polarity: Make small, incremental changes to the ratio of your eluents. For example, if you are using a hexane/ethyl acetate system, try changing the ratio from 9:1 to 9.5:0.5.

-

Change Solvent Composition: Sometimes, changing one of the solvents can improve separation. For instance, substituting dichloromethane for ethyl acetate might alter the selectivity.

-

-

Gradient Elution: If you are using an isocratic (constant solvent ratio) elution, switching to a shallow gradient can help resolve closely-eluting spots. Start with a less polar mixture and gradually increase the polarity.

-

Alternative Stationary Phases: If silica gel is not providing adequate separation, consider other stationary phases. For sulfonamides, an aminopropyl-functionalized silica gel can offer different selectivity.

-

dot

Caption: Column Chromatography Optimization Workflow.

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: There is no single "best" solvent, and the ideal choice should be determined experimentally. However, for sulfonamides, which contain both polar (sulfonamide) and nonpolar (aromatic ring) groups, mixtures of solvents are often most effective. A good starting point is a mixture of an alcohol (like isopropanol or ethanol) and water.

Experimental Protocol for Determining an Optimal Recrystallization Solvent:

-

Place a small amount of your crude product (approx. 50 mg) into several test tubes.

-

To each tube, add a different solvent or solvent mixture (e.g., ethanol, isopropanol, ethanol/water 9:1, isopropanol/water 9:1, toluene).

-

Heat the test tubes in a water bath until the solid dissolves.

-

Allow the tubes to cool to room temperature, and then place them in an ice bath.

-

The best solvent is the one in which the compound is sparingly soluble at room temperature but highly soluble when hot, and which yields a good crop of crystals upon cooling.

Q2: How can I remove colored impurities from my crude product?

A2: Colored impurities are often large, conjugated organic molecules. These can frequently be removed by treating a solution of your crude product with activated charcoal.

Protocol for Decolorization:

-

Dissolve your crude product in a suitable hot solvent.

-

Allow the solution to cool slightly, then add a small amount of activated charcoal (about 1-2% of the weight of your crude product).

-

Gently heat the mixture for a few minutes.

-

Perform a hot gravity filtration to remove the charcoal.

-

Allow the filtrate to cool and crystallize.

Q3: My purified product still shows a small amount of a regioisomer by NMR. Is there a way to remove this?

A3: Removing small amounts of a closely related isomer can be very challenging. If repeated recrystallization or careful column chromatography does not suffice, you may need to consider more advanced techniques. Preparative High-Performance Liquid Chromatography (prep-HPLC) can often provide the resolution needed to separate stubborn isomers.

| Purification Technique | Best For Removing | Considerations |

| Recrystallization | Bulk impurities with different solubility profiles. | Can be inefficient for removing isomers. |

| Column Chromatography | Impurities with different polarities. | May require extensive optimization for isomers. |

| Prep-HPLC | Closely related isomers and minor impurities. | More resource-intensive, but offers high resolution. |

IV. References

-

American Chemical Society. (n.d.). Benzenesulfonyl chloride. ACS Publications. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Troubleshooting. Retrieved from [Link]

-

Google Patents. (n.d.). Preparation method for 2-substituted 6-(trifluoromethyl)benzenesulphonyl chloride. Retrieved from

-

Organic Syntheses. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Retrieved from [Link]

Validation & Comparative

19F NMR Comparison Guide: 2-Chloro-6-(trifluoromethyl)benzene-1-sulfonamide

Executive Summary: The "Fingerprint" Challenge

In the high-stakes environment of drug development, 2-Chloro-6-(trifluoromethyl)benzene-1-sulfonamide represents a critical pharmacophore, often serving as a scaffold for carbonic anhydrase inhibitors or antiepileptic agents. However, its synthesis frequently yields regioisomers—specifically the 4-trifluoromethyl analogue—that are difficult to distinguish by HPLC alone.

This guide provides an authoritative framework for characterizing this molecule using 19F NMR . Unlike rigid templates, this document focuses on the comparative analysis required to validate structural integrity, offering a self-validating protocol when exact literature values are solvent-dependent or proprietary.

Core Technical Specifications

| Parameter | Specification |

| Target Molecule | This compound |

| Nucleus | 19F (Spin 1/2, 100% Natural Abundance) |

| Predicted Shift Range | -57.0 ppm to -63.0 ppm (vs. CFCl3) |

| Signal Multiplicity | Singlet (broadened by 4JHF coupling) or Doublet (if high-res) |

| Key Impurity | 2-Chloro-4-(trifluoromethyl)benzene-1-sulfonamide |

Comparative Analysis: Target vs. Alternatives

The primary challenge in characterizing this molecule is not just detecting the signal, but confirming it belongs to the 2,6-disubstituted isomer rather than the 2,4- or 2,5- regioisomers.

A. The Regioisomer Trap (Structural Alternatives)

The position of the trifluoromethyl group significantly alters the electronic environment and, consequently, the chemical shift.

| Feature | Target: 2-Cl, 6-CF3 | Alternative: 2-Cl, 4-CF3 | Mechanism |

| Electronic Environment | Deshielded (Downfield) | Shielded (Upfield) | The ortho effect of the sulfonamide and chlorine groups creates steric compression and deshielding at the 6-position. |

| Expected Shift | ~ -58 to -61 ppm | ~ -62 to -64 ppm | 4-position is less sterically crowded, resembling standard trifluorotoluene (-63.72 ppm). |

| 1H Coupling Topology | Doublet (3JHF) | Triplet/DD (3JHF) | The 6-CF3 group couples primarily to H5. The 4-CF3 group couples to both H3 and H5. |

Expert Insight: In 19F NMR, "downfield" corresponds to less negative values (e.g., -58 ppm is downfield of -63 ppm). Expect the target 6-isomer to appear to the left of the 4-isomer impurity.

B. Solvent Effects (Methodological Alternatives)

The sulfonamide group (-SO2NH2) is a strong hydrogen bond donor. The choice of solvent dramatically shifts the equilibrium of these bonds, affecting the ring electron density and the 19F shift.

-

DMSO-d6: Strong H-bond acceptor. Interacts with -SO2NH2, increasing electron withdrawal from the ring. Result: Slight downfield shift.

-

CDCl3: Non-polar. Promotes intermolecular dimerization of sulfonamides. Result: Broader peaks, potentially distinct shift.[1]

Self-Validating Experimental Protocol

Since a universal "golden number" for this specific intermediate varies by concentration and pH, you must use a Self-Validating System using an internal standard.

Step 1: Sample Preparation

-

Mass: Weigh 10-15 mg of the analyte.

-

Solvent: Dissolve in 0.6 mL DMSO-d6 (Preferred for sulfonamide solubility).

-

Internal Standard (IS): Add 10 µL of

-Trifluorotoluene (Ph-CF3).-

Why? It appears at -63.72 ppm (CDCl3) or -61.5 ppm (DMSO-d6), serving as a robust anchor point close to your target signal.

-

Step 2: Acquisition Parameters

-

Pulse Sequence: zg (standard 1D) or zgig (inverse gated 1H decoupling).

-

Spectral Width: -40 ppm to -100 ppm (Focus on CF3 region).

-

Relaxation Delay (D1): Set to 5 seconds .

-

Reasoning: CF3 groups on aromatic rings have long T1 relaxation times (1-3s). A short D1 will suppress the signal integration, making quantitative purity analysis impossible.

-

-

Scans (NS): 32 or 64 (High sensitivity of 19F requires fewer scans).

Step 3: Data Processing & Validation

-

Reference: Set the internal standard (Ph-CF3) peak to -63.72 ppm .

-

Analyze Target: Look for the signal in the -57 to -61 ppm window.

-

Calculate Relative Shift (

):-

If

is positive (+2 to +5 ppm), you likely have the 6-isomer (Deshielded). -

If

is near 0 or negative, suspect the 4-isomer or 5-isomer .

-

Visualizing the Decision Logic

The following diagram outlines the logical workflow for confirming the identity of this compound using 19F and 1H NMR data.

Figure 1: Decision tree for distinguishing the target 2-Cl-6-CF3 isomer from common regioisomers using combined NMR data.

References

- Dungan, C. H., & Van Wazer, J. R. (1967). Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience.

-

Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.

-

Alfa Chemistry. (2023). 19F NMR Chemical Shift Table - Organofluorine.

-

Reich, H. J. (2023). Bordwell pKa Table and NMR Data Collections. University of Wisconsin-Madison.

- Sigma-Aldrich. (2023). Safety Data Sheet: 2-Chloro-6-(trifluoromethyl)benzenesulfonamide.

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Purity Determination of 2-Chloro-6-(trifluoromethyl)benzene-1-sulfonamide

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. This guide provides an in-depth, experience-driven approach to developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 2-Chloro-6-(trifluoromethyl)benzene-1-sulfonamide, a key intermediate in the synthesis of various therapeutic agents. We will objectively compare different chromatographic conditions and provide the scientific rationale behind our choices, culminating in a fully validated, stability-indicating method.

Introduction: The Analytical Challenge

This compound is a halogenated aromatic sulfonamide. Its structure presents a unique analytical challenge: the presence of both polar (sulfonamide) and non-polar (chlorinated and trifluoromethylated benzene ring) moieties. A successful HPLC method must be capable of retaining this moderately polar compound while providing sufficient resolution to separate it from potential process-related impurities and degradation products. Reversed-phase HPLC is the most widely used technique for such molecules due to its versatility and robustness.[1][2][3]

Initial Method Development: A Rational Approach

The goal of initial method development is to establish a starting point that provides reasonable retention and peak shape for the main analyte.

Given the dual nature of our analyte, a C18 column is a logical first choice.[1] C18 stationary phases offer excellent hydrophobic retention for the benzene ring. To mitigate potential secondary interactions with the polar sulfonamide group, a modern, end-capped, high-purity silica-based C18 column is preferable.

-

Alternative Considered: A C8 column was also considered. While it might offer slightly less retention, potentially leading to shorter run times, it could also result in insufficient separation from early-eluting polar impurities. A phenyl-hexyl column could provide alternative selectivity due to pi-pi interactions with the aromatic ring, but a C18 is generally a more universal starting point.[4]

The mobile phase composition is a critical factor in achieving optimal separation.[5][6] A mixture of an aqueous buffer and an organic modifier is standard for reversed-phase HPLC.

-

Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity and UV transparency at lower wavelengths.

-

Aqueous Phase: A slightly acidic mobile phase (pH 3.0) using a phosphate or formate buffer is a good starting point. This ensures the sulfonamide group is in a consistent protonation state, leading to sharper, more symmetrical peaks.

An initial scouting gradient of 5% to 95% acetonitrile over 20 minutes is employed to determine the approximate elution conditions and to visualize the complexity of the sample.

A photodiode array (PDA) detector is invaluable during method development, allowing for the determination of the optimal detection wavelength and assessment of peak purity. Based on the UV spectrum of this compound, a wavelength of 220 nm was chosen for initial experiments to ensure the detection of a wide range of potential impurities.

Method Optimization: Fine-Tuning for Superior Performance

Following the initial scouting runs, the method is optimized to achieve the desired resolution, peak shape, and run time.

dot```dot graph Method_Optimization_Workflow { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

A [label="Initial Scouting Gradient"]; B [label="Evaluate Peak Shape & Retention"]; C [label="Adjust Mobile Phase pH"]; D [label="Optimize Gradient Slope"]; E [label="Fine-tune Flow Rate & Temperature"]; F [label="Optimized Method"];

A -> B; B -> C [label="Tailing or Poor Shape"]; B -> D [label="Good Shape, Poor Resolution"]; C -> B; D -> E; E -> F; }

Caption: Design of forced degradation studies.

Results Summary:

| Stress Condition | % Degradation | Number of Degradants | Observations |

| Acid Hydrolysis | ~15% | 2 | Two major degradation peaks observed at RRT 0.85 and 1.15. |

| Base Hydrolysis | ~10% | 1 | One major degradation peak observed at RRT 0.92. |

| Oxidation | ~8% | 1 | One degradation peak observed at RRT 1.08. |

| Thermal | ~5% | Minor peaks | No significant degradation observed. |

| Photolytic | ~7% | 1 | One degradation peak observed at RRT 1.25. |

The optimized gradient method successfully separated all generated degradation products from the parent peak, demonstrating its stability-indicating nature. The peak purity analysis using the PDA detector confirmed that the main analyte peak was spectrally pure in all stressed samples.

Method Validation: Adhering to ICH Q2(R1) Guidelines

A comprehensive method validation was performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method is suitable for its intended purpose. [7][8][9] dot

Sources

- 1. glsciencesinc.com [glsciencesinc.com]

- 2. biocompare.com [biocompare.com]

- 3. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]

- 4. rjptonline.org [rjptonline.org]

- 5. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 9. fda.gov [fda.gov]

Safety Operating Guide

Standard Operating Procedure: Disposal of 2-Chloro-6-(trifluoromethyl)benzene-1-sulfonamide

Executive Summary & Chemical Profile[1]

2-Chloro-6-(trifluoromethyl)benzene-1-sulfonamide is a specialized halogenated organic intermediate commonly used in medicinal chemistry and agrochemical synthesis. Unlike standard organic waste, this compound presents a "Triple Hazard" profile for disposal due to its constituent functional groups:

-

Trifluoromethyl (

): High thermal stability requires specific incineration parameters to prevent the release of Hydrogen Fluoride (HF) gas. -

Chloro (

): Contributes to the formation of Hydrogen Chloride (HCl) and potential dioxin precursors if incinerated improperly. -

Sulfonamide (

): Releases Sulfur Oxides (

Operational Directive: This compound must NEVER be disposed of via sanitary sewer systems or mixed with non-halogenated waste streams. It requires segregation into Halogenated Organic Waste containers destined for high-temperature incineration with flue gas scrubbing.

Chemical Identity & Properties

| Property | Data |

| Chemical Name | This compound |

| Molecular Formula | |

| Molecular Weight | ~259.63 g/mol |

| Physical State | Solid (typically crystalline powder) |

| Solubility | Low in water; soluble in DMSO, Methanol, Ethyl Acetate |

| Primary Hazards | Skin/Eye Irritant (H315, H319), Aquatic Toxicity (H412), Thermal Decomp (HF, HCl) |

| Waste Code (RCRA) | Not specifically listed (P/U list), but characteristic of D022 (if chloroform present) or general Halogenated Waste. |

Pre-Disposal Hazard Assessment

Before initiating disposal, you must validate the state of the material. Use the following logic gate to determine the immediate handling requirement.

Mechanism of Hazard: Thermal Decomposition

The primary risk during the end-of-life phase for this compound is incomplete combustion . The

Critical Safety Note: Ensure the waste manifest explicitly lists "Organic Fluorine" or "Trifluoromethyl" content so the incineration facility utilizes appropriate alkaline scrubbers.

Waste Segregation Decision Tree

The following workflow illustrates the decision logic for segregating this specific compound.

Figure 1: Decision matrix for segregating fluorinated sulfonamide waste. Note that even if dissolved in non-halogenated solvents (like Methanol), the presence of the solute mandates disposal in the Halogenated stream.

Detailed Disposal Procedures

Protocol A: Solid Waste (Pure Compound or Contaminated Debris)

Applicability: Expired pure substance, weighing boats, contaminated PPE, or spill cleanup materials.

-

Containment: Place the solid material into a clear, heavy-duty polyethylene bag (minimum 2 mil thickness).

-

Double Bagging: Seal the first bag with tape, then place it inside a second bag. This prevents the release of fine dust which can be a respiratory irritant.

-

Labeling: Apply a hazardous waste tag immediately.

-

Constituents: Write "Solid Debris contaminated with this compound".

-

Hazard Checkboxes: Check "Toxic" and "Irritant".

-

-

Container: Deposit into the lab's Solid Halogenated Waste drum (usually a wide-mouth HDPE drum with a lever-lock ring).

Protocol B: Liquid Waste (Solutions & Mother Liquors)

Applicability: Reaction mixtures, HPLC effluent, or dissolved stocks.

-

Compatibility Check: Ensure the solution pH is between 4 and 10. Sulfonamides can precipitate in highly acidic media or hydrolyze in strong bases.

-

If Acidic: Neutralize slowly with Sodium Bicarbonate (

) before bottling to prevent pressure buildup.

-

-

Stream Selection:

-

Strict Rule: Because the solute contains Chlorine and Fluorine, the entire solution is classified as Halogenated Waste , regardless of the solvent (e.g., even if dissolved in Ethanol).

-

-

Transfer: Pour into the dedicated "Halogenated Organic Solvents" carboy (typically blue or yellow safety cans, or amber glass).

-

Do not fill >90% capacity to allow for thermal expansion.

-

-

Manifesting: On the waste log, explicitly list "Halogenated Sulfonamide" as a constituent. This alerts the waste vendor to the presence of Sulfur and Fluorine.

Emergency Contingencies (Spill Response)

In the event of a spill, rapid action prevents environmental contamination and exposure.[1][2]

| Scenario | Response Protocol |

| Minor Solid Spill (<5g) | 1. Don Nitrile gloves and N95 mask.2. Cover spill with wet paper towels to prevent dust.3. Scoop into a bag.4. Wipe area with Acetone, then soap/water.5. Dispose of all materials as Solid Halogenated Waste . |

| Major Liquid Spill (>100mL) | 1. Evacuate immediate area.2. Use Universal Absorbent Pads or Vermiculite (Do not use combustible sawdust).3. Place saturated absorbents into a sealed bucket.4. Label as "Debris with Fluorinated Organics". |

| Skin Contact | Wash with soap and water for 15 minutes.[3][4] The compound is an irritant; monitor for redness. |

Regulatory & Compliance Context

Why "Down the Drain" is Illegal

Under the US EPA Resource Conservation and Recovery Act (RCRA) and EU Waste Framework Directive , this compound is considered a hazardous chemical agent.

-

Aquatic Toxicity: Halogenated aromatics are often persistent in the environment (PBT substances). Standard wastewater treatment plants (WWTP) cannot degrade the trifluoromethyl group, leading to accumulation in the water table.

-

Corrosion of Infrastructure: If flushed, interaction with bleach or other lab effluents could release toxic chloramines or sulfonyl halides.

Incineration Standards

The waste management vendor (e.g., Veolia, Clean Harbors, Triumvirate) must utilize a rotary kiln incinerator operating >1100°C with Rapid Quench and Caustic Scrubbing technologies. This ensures:

-

Complete destruction of the benzene ring.

-

Conversion of Fluorine to NaF (salt) rather than HF (gas).

-

Capture of Sulfur as

(gypsum/ash).

References

-

United States Environmental Protection Agency (EPA).Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Code of Federal Regulations (CFR), Parts 260-273. Washington, D.C.

-

Source: [Link]

-

-

National Research Council (US) Committee on Prudent Practices in the Laboratory.Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington (DC): National Academies Press (US); 2011. Chapter 8, Management of Waste.

-

Source: [Link]

-

-

European Chemicals Agency (ECHA).Guidance on the compilation of safety data sheets.

-

Source: [Link]

-

Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.